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Compound of Interest

Compound Name: Evogliptin

Cat. No.: B1263388

Introduction

Diabetic cardiomyopathy (DCM) is a significant complication of diabetes mellitus, characterized
by cardiac dysfunction in the absence of coronary artery disease, hypertension, or significant
valvular disease.[1][2][3] The db/db mouse is a widely used genetic model for type 2 diabetes
and obesity, exhibiting hyperglycemia, insulin resistance, and features of DCM, making it a
suitable model for preclinical research.[4][5][6][7] Evogliptin is a dipeptidyl peptidase-4 (DPP-
4) inhibitor that lowers blood glucose levels by increasing the active levels of incretin hormones
like GLP-1 and GIP.[8] Recent studies have investigated the cardioprotective effects of
Evogliptin in the context of DCM, suggesting benefits beyond its glucose-lowering action.[9]
[10] These notes summarize key findings and provide protocols for utilizing Evogliptin in db/db
mice to study DCM.

Key Findings on Evogliptin's Cardioprotective Effects

Treatment of db/db mice with Evogliptin has been shown to ameliorate several key
pathological features of diabetic cardiomyopathy. The primary benefits observed are
improvements in cardiac function and structure, which are linked to the alleviation of cardiac
lipotoxicity and mitochondrial dysfunction.[9][10][11][12]

Mechanism of Action

Evogliptin's therapeutic effects in the diabetic heart extend beyond glycemic control. Its
primary mechanism in DCM involves:
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« Alleviation of Cardiac Lipotoxicity: Evogliptin reduces the accumulation of lipid droplets and
cardiac triglycerides in cardiomyocytes.[9][10][12] It achieves this by suppressing the
expression of genes involved in fatty acid uptake and metabolism, such as CD36, ACSL1,
FABP3, and DGAT1.[9][10][12]

e Improvement of Mitochondrial Function: The drug enhances mitochondrial biogenesis and
function by activating the PGC1a/NRF1/TFAM signaling pathway.[1][9][12] This leads to a
reduction in mitochondrial injury and an increase in mitochondrial number.[9]

e Reduction of Cardiac Fibrosis and Hypertrophy: Evogliptin attenuates the expression of pro-
fibrotic and hypertrophic markers.[9][13] It has been observed to decrease the expression of
Collagen 1al (Collal) and Transforming Growth Factor-B1 (TGF-B1).[9]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from studies administering
Evogliptin to db/db mice.

Table 1: Metabolic and Cardiac Parameters

Parameter Wild-Type (WT) db/db Control db/db + Evogliptin
Significantl

Fasting Blood o J Y

Normal Significantly Increased  Decreased vs.

Glucose
Control[9]
Significantly

HbAlc Levels Normal Significantly Increased Decreased (p < 0.05)
vs. Control[9]

) o No Significant Effect
Body Weight Normal Significantly Increased

vs. Control[9]

o Significantly
] ] ) Significantly Increased
Cardiac Triglycerides Normal Decreased (p < 0.01)
(p <0.0001) vs. WT
vs. Control[9]

Table 2: Echocardiographic and Histological Findings
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Parameter Wild-Type (WT) db/db Control db/db + Evogliptin
Cardiac Systolic ) Improved vs.
) Normal Impaired
Function Control[9]
Cardiac Diastolic ) Improved vs.
) Normal Impaired
Function Control[9]
] Reduced vs.
Cardiac Hypertrophy Normal Increased
Control[9]
o Significantly
o ) o Significantly Increased
Interstitial Fibrosis Minimal Attenuated vs.

(p <0.001) vs. WT

Control[9]

Table 3: Gene and Protein Expression Changes

db/db + Evogliptin vs.

Marker db/db Control vs. WT
db/db Control
) ) Significantly Decreased (p <
Collal (Fibrosis) Increased
0.05)[9]
) ] Significantly Decreased (p <
TGF-B1 (Fibrosis) Increased
0.05)[9]
CD36 (Lipid Uptake) Increased Suppressed[9][12]
PGC1la (Mitochondrial )
) ] Decreased Activated[9][12]
Biogenesis)
p-FOXO1/FOXO1 Ratio Decreased Enhanced[9][12]

Experimental Protocols

1. Animal Model and Treatment Protocol

This protocol describes an in vivo study to assess the efficacy of Evogliptin in a db/db mouse

model of diabetic cardiomyopathy.
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Animal Model: Male BKS.Cg-+/+ Leprdb/J (db/db) mice and their non-diabetic littermates,
C57BLKS/J (wild-type, WT).[9][10]

Age: Start treatment at 8 weeks of age.[9][10]

Housing: House animals under standard conditions (12-hour light/dark cycle, controlled
temperature and humidity) with ad libitum access to standard chow and water.

Experimental Groups:

o Wild-Type (WT) Control: C57BLKS/J mice receiving vehicle.
o db/db Control: db/db mice receiving vehicle.

o db/db + Evogliptin: db/db mice receiving Evogliptin.

e Drug Administration:

[¢]

Drug: Evogliptin (EVO).

[e]

Dose: 100 mg/kg/day.[9][10]

[e]

Route: Daily oral gavage.[9][10]

o

Vehicle: Prepare vehicle control (e.g., 0.5% carboxymethylcellulose).
o Duration: 12 weeks.[9][10]

e Monitoring: Monitor body weight weekly and food intake three times per week. Measure
fasting blood glucose every two weeks.[9]

o Endpoint Analysis: At the end of the 12-week treatment period, perform echocardiography,
followed by euthanasia and tissue collection for histological, biochemical, and molecular
analyses.
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Phase 1: Study Setup

Start: 8-week-old
db/db and WT mice

Group Allocation
(n=~6-8 per group)

:

Phase 2: Treatment Period (12 Weeks)

Daily Oral Gavage:
- WT + Vehicle
- db/db + Vehicle
- db/db + Evogliptin (100 mg/kg)

Weekly Monitoring:
- Body Weight
- Food Intake
- Blood Glucose (bi-weekly)

l

Phase 3: Endpoint Analysis

Echocardiography
(Cardiac Function)

l

Euthanasia & Tissue Harvest

l

Histology Biochemical Assays Molecular Biology
(Fibrosis, Lipids) (Triglycerides) (Western Blot, RNA-seq)

Click to download full resolution via product page

Caption: Experimental workflow for evaluating Evogliptin in db/db mice.
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. Echocardiography for Cardiac Function

Procedure: Anesthetize mice (e.g., with isoflurane) and perform transthoracic
echocardiography using a high-frequency ultrasound system.

Measurements: Acquire M-mode images of the left ventricle at the papillary muscle level to
measure left ventricular internal dimension (LVID), posterior wall thickness (LVPW), and
interventricular septal thickness (IVS) during systole and diastole.

Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) to assess
systolic function. Use Doppler imaging to measure mitral inflow E and A wave velocities (E/A
ratio) and mitral annular tissue velocity (E/e") to assess diastolic function.

. Histological Analysis

Tissue Preparation: Perfuse hearts with saline, fix in 4% paraformaldehyde, embed in
paraffin, and section at 4-5 um thickness.

Masson's Trichrome Staining for Fibrosis:

o Deparaffinize and rehydrate sections.

[¢]

Stain with Weigert's iron hematoxylin for nuclei (black).

[¢]

Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).

[e]

Differentiate in phosphomolybdic-phosphotungstic acid solution.

o

Stain with aniline blue for collagen (blue).

[¢]

Dehydrate and mount.

o

Quantification: Capture images and quantify the blue-stained fibrotic area as a percentage
of the total myocardial area using image analysis software.

Oil Red O Staining for Lipid Accumulation:

o Use frozen sections fixed in a suitable fixative.
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Rinse with propylene glycol.

Stain with a pre-warmed Oil Red O solution.
Differentiate with propylene glycol.
Counterstain nuclei with hematoxylin.
Mount with an agueous mounting medium.

Quantification: Quantify the red-stained lipid droplet area.

. Western Blot Analysis

Protein Extraction: Homogenize frozen heart tissue in RIPA lysis buffer containing protease

and phosphatase inhibitors. Centrifuge and collect the supernatant.

Quantification: Determine protein concentration using a BCA protein assay.

Electrophoresis and Transfer: Separate 30-50 ug of protein on SDS-PAGE gels and transfer

to a PVDF membrane.

Immunoblotting:

o

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies (e.g., anti-TGF-1, anti-Collal, anti-p-FOXO1, anti-
FOXO1, anti-GAPDH) overnight at 4°C.

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

Analysis: Quantify band intensity using densitometry software and normalize to a loading
control (e.g., GAPDH).
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Signaling Pathways

The cardioprotective effects of Evogliptin in the db/db mouse model are mediated through the
modulation of key signaling pathways that govern lipid metabolism, mitochondrial health, and

tissue fibrosis.
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Caption: Evogliptin's proposed mechanism in alleviating diabetic cardiomyopathy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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